molecular formula C8H7INO4P B1202241 Iodoindoxyl phosphate CAS No. 7300-58-5

Iodoindoxyl phosphate

Cat. No. B1202241
CAS RN: 7300-58-5
M. Wt: 339.02 g/mol
InChI Key: QWNKKJHDTBHFPD-UHFFFAOYSA-N
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Description

Iodoindoxyl phosphate is a useful indigogenic substrate for the histochemical demonstration of acid phosphatase activity . It is superior to other indoxyl phosphates due to its rapid oxidation of 5-iodoindoxyl to 5,5’-diiodoindigo in the acid pH range .


Synthesis Analysis

The synthesis of phosphorus-containing metabolites like Iodoindoxyl phosphate requires the development of effective new methods for practical discovery, identification, and high-information content analysis . The synthetic routes can be separated into categories such as salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .

Scientific Research Applications

  • Histochemical Method for Acid Phosphatase : Iodoindoxyl phosphate is used as an indigogenic substrate in the histochemical demonstration of acid phosphatase activity. Its rapid oxidation in the acid pH range makes it superior to other indoxyl phosphates. This method is suitable for calcium-formol-fixed tissues or fresh frozen sections, although fixed tissues yield better results. It's not recommended for lipid-rich tissues due to complexing properties (Evans, Whinney, & Tsou, 1966).

  • Incorporation into DNA of Tumors : 5-Iodo-2′-deoxycytidine-5′-phosphate (IdCMP) has been studied for its ability to incorporate into the DNA of various tumors in mice and hamsters. When linked to polycations, it showed increased incorporation into tumor DNA without a similar increase in normal tissue DNA (Woodman, 1968).

  • Potential Phosphate Crisis : Phosphate, a crucial component of DNA, RNA, ATP, and other biologically active compounds, is being rapidly depleted due to its extensive use in fertilizers and other industrial applications. Innovative scientific research, including the use of Iodoindoxyl phosphate derivatives, is needed to address this looming crisis (Abelson, 1999).

  • Understanding Nucleic Acids : Research involving Iodoindoxyl phosphate helps in understanding the roles played by nucleobases, sugars, and phosphates in DNA. These insights are crucial for applications in synthetic biology and in understanding genetic processes (Benner, 2004).

  • Radiochemotherapeutic Applications : Compounds like 6-[125I]-iodo-2-methyl-1,4-naphthoquinol bis(diammonium phosphate) have been prepared as potential radiochemotherapeutic drugs, demonstrating uptake and cytotoxicity in tumor cells (Brown & Mitchell, 1979).

  • Phosphate Metabolite Analysis in Glioma Rats : A novel derivatization strategy for profiling phosphate ester/anhydride metabolic networks was applied to glioma rats, demonstrating the importance of such compounds in biochemical research and medical therapy (Sheng et al., 2021).

Future Directions

Indole, a component of Iodoindoxyl phosphate, has been studied for its role in multiple health beneficial effects. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These developments suggest potential future directions for the study and application of Iodoindoxyl phosphate.

properties

IUPAC Name

(5-iodo-1H-indol-3-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7INO4P/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13/h1-4,10H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNKKJHDTBHFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7INO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223284
Record name Iodoindoxyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodoindoxyl phosphate

CAS RN

7300-58-5
Record name Iodoindoxyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoindoxyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
GW Evans, CL WHINNEY… - Journal of Histochemistry …, 1966 - journals.sagepub.com
5-Iodoindoxyl phosphate has been found to be a useful indigogenic substrate in the histochemical demonstration of acid phosphatase activity. Its superiority to other indoxyl phosphates …
Number of citations: 21 journals.sagepub.com
RE Schultz, MA Varello, KC Tsou, AJ Wein… - The Journal of …, 1985 - Elsevier
… Addition of 5-iodoindoxyl phosphate (lip) as a substrate for acid phosphatase will produce 5,5' -diiodoindigo, which will quench DAPI fluorescence when enzyme activity is elevated. …
Number of citations: 18 www.sciencedirect.com
KC Tsou, KW Lo, SL Ledis… - Journal of medicinal …, 1972 - ACS Publications
… This rate was found to be almost the same as the chemical hydrolysis rate of 5-iodoindoxyl phosphate, 11. Indeed, the products were shown to be 11 and FUdR 5'phosphate, 12, by …
Number of citations: 21 pubs.acs.org
B Czernobilsky, KC Tsou - Cancer, 1968 - Wiley Online Library
… iodoindoxyl phosphate as an indigogenic substrate, was applied. Alkaline phosphatase: A new method by Tsou,~~ using 5-iodoindoxyl phosphate … Gm of 5-iodoindoxyl phosphate. After …
KC Tsou, J Hendricks, PD Gupta, KW Lo - The Histochemical Journal, 1974 - Springer
… Since the crystallinity of the product has undermined the usefulness of the 5iodoindoxyl phosphate as an indigogenic substrate for alkaline and acid phosphatase for electron …
Number of citations: 16 link.springer.com
WE Bennett, B Pearson… - Journal of the …, 1969 - apps.dtic.mil
The 5-bromo-4-chloro-substituted indoxyl glycosides were employed in a study of the cytochemistry of macrophages. During short-term 72 hours culture, these cells demonstrated …
Number of citations: 1 apps.dtic.mil
JA Kiernan - Biotechnic & Histochemistry, 2007 - Taylor & Francis
… Two of these substrates, 5-fluorodeoxyuridine-5-nitroindoxyl phosphate and 5-fluorodeoxyuridine-5-iodoindoxyl phosphate, were used together as a histochemical substrate for 5′-…
Number of citations: 98 www.tandfonline.com
FORT DETRICK FREDERICK MD - 1969 - apps.dtic.mil
The indigogenic technique is useful for histochemical demonstration of the activity of certain enzymes, including glycosidases, beta-glucuronidase, and leucine aminopeptidase. To …
Number of citations: 2 apps.dtic.mil
Z Lojda, E Havránková - Histochemistry, 1975 - Springer
… 13, 297 (1965) Evans, GV, Whinney, CL, Tsou, KC : A new histochemical method for acid phosphatase by the use of 5-iodoindoxyl phosphate. J. Histochem. …
Number of citations: 22 link.springer.com
EA Leinonen - 1967 - search.proquest.com
… Evans, GW, Whinney, CL, and Tsou, KC: A new histochemical method for acid phosphatase by the use of 5-iodoindoxyl phosphate. J. Histochem. …
Number of citations: 3 search.proquest.com

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